![molecular formula C6H8N4O4 B3021246 ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate CAS No. 70965-24-1](/img/structure/B3021246.png)
ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
Overview
Description
1,2,4-Triazole compounds are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their diverse range of biological activities and are used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds . The specific synthesis process can vary depending on the desired derivative .
Molecular Structure Analysis
1,2,4-Triazole compounds have a five-membered ring with three nitrogen atoms. The specific structure can vary depending on the substituents attached to the ring .
Chemical Reactions Analysis
1,2,4-Triazole compounds can undergo various chemical reactions, including reactions with acids, bases, and other compounds . The specific reactions can vary depending on the substituents attached to the ring .
Physical And Chemical Properties Analysis
1,2,4-Triazole compounds are generally stable and exhibit acceptable densities . Their specific physical and chemical properties can vary depending on the substituents attached to the ring .
Scientific Research Applications
Energetic Materials
The compound is used in the synthesis of energetic materials . It is a component of [ (3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which are thermally stable and exhibit acceptable densities . These compounds have been estimated as potential components of solid composite propellants .
Propellant Formulations
In terms of the specific impulse level, model solid composite propellant formulations based on nitro and methylene dinitramine substituted furazans outperform similar formulations based on CL-20, HMX, and RDX .
Detection of Mercuric Ion
3-Nitro-1H-1,2,4-triazole, a related compound, has been used to detect trace amounts of mercuric ion in aqueous solution .
Synthesis Methods
The compound is involved in the synthesis methods of 1,2,3-/1,2,4-triazoles . These methods have attracted much attention due to the broad biological activities exhibited by compounds containing a triazole .
Biological Activities
Compounds containing a triazole, such as ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate, exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Material Chemistry
Triazole compounds have important application value in various fields, including material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-2-14-5(11)3-9-4-7-6(8-9)10(12)13/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKYMLBNYHCLIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC(=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361576 | |
Record name | ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |
CAS RN |
70965-24-1 | |
Record name | ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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